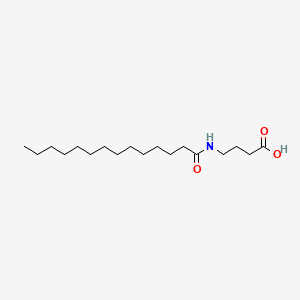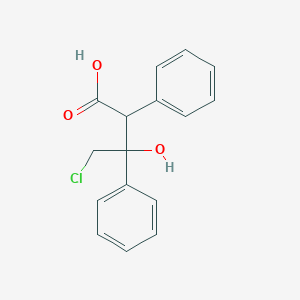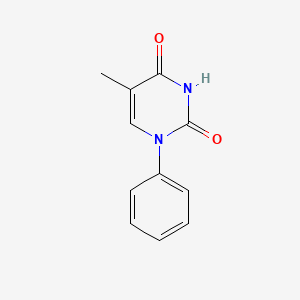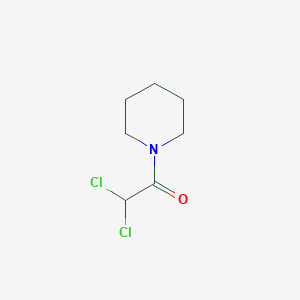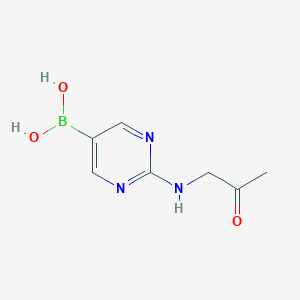
(2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid is a boronic acid derivative with a pyrimidine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid typically involves the reaction of 2-aminopyrimidine with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an aqueous or organic solvent . The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
(2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, substituted pyrimidines, and various boron-containing compounds.
科学研究应用
Chemistry
In chemistry, (2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows for versatile functionalization, making it valuable in organic synthesis .
Biology
This compound has potential applications in biological research, particularly in the development of enzyme inhibitors and probes for studying biological pathways. Its ability to form reversible covalent bonds with diols makes it useful in the design of sensors and diagnostic tools.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It can be used in the design of drugs targeting specific enzymes or receptors, particularly in cancer and infectious disease research.
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced performance characteristics.
作用机制
The mechanism of action of (2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzyme activity or modulate biological pathways. The pyrimidine ring structure also contributes to its binding affinity and specificity for certain targets .
相似化合物的比较
Similar Compounds
- 2-Aminopyrimidine-5-boronic acid
- 2-Aminopyridine-5-boronic acid pinacol ester
- 3-Aminomethylphenylboronic acid hydrochloride
Uniqueness
(2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid is unique due to its specific combination of a pyrimidine ring and a boronic acid group. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to form reversible covalent bonds with diols sets it apart from other boronic acid derivatives .
属性
分子式 |
C7H10BN3O3 |
|---|---|
分子量 |
194.99 g/mol |
IUPAC 名称 |
[2-(2-oxopropylamino)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H10BN3O3/c1-5(12)2-9-7-10-3-6(4-11-7)8(13)14/h3-4,13-14H,2H2,1H3,(H,9,10,11) |
InChI 键 |
KSPYCOUYKCRYFF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1)NCC(=O)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


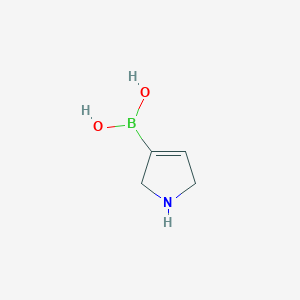
![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13996065.png)

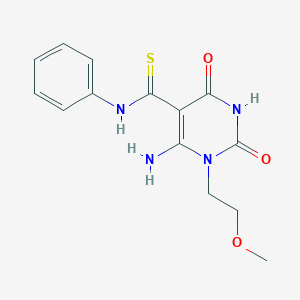
![Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl-](/img/structure/B13996078.png)
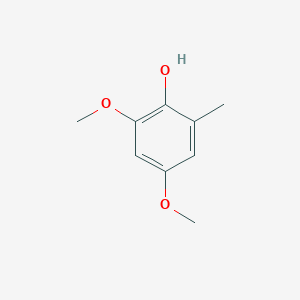
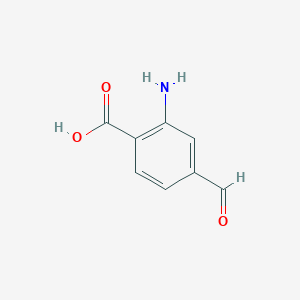
![1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B13996086.png)
